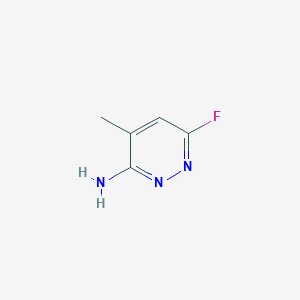

6-Fluoro-4-methylpyridazin-3-amine

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles are a ubiquitous class of organic compounds that feature a ring structure containing at least one nitrogen atom. Their presence is widespread in nature, forming the core of many essential biomolecules such as alkaloids, vitamins, and nucleic acids. encyclopedia.pubmdpi.com In fact, over two-thirds of all FDA-approved small-molecule drugs contain at least one nitrogen heterocycle, highlighting their profound impact on medicinal chemistry. chim.itmsesupplies.com The unique electronic properties conferred by the nitrogen atom, including its ability to participate in hydrogen bonding and act as a Lewis base, make these compounds ideal for interacting with biological targets. encyclopedia.pubchim.it This versatility has led to their use in a wide range of applications, from pharmaceuticals and agrochemicals to dyes and corrosion inhibitors. msesupplies.comopenmedicinalchemistryjournal.com

The Unique Role of Pyridazine (B1198779) Scaffolds in Synthetic Chemistry

Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, represents a particularly interesting scaffold for synthetic chemists. jpsbr.org While less common in nature compared to other diazines like pyrimidine (B1678525) and pyrazine, pyridazines have garnered significant attention due to their diverse pharmacological activities. jpsbr.org The arrangement of the nitrogen atoms in the pyridazine ring creates a unique electronic distribution, influencing the molecule's reactivity and potential for substitution. iglobaljournal.com This has led to the development of a wide array of pyridazine derivatives with applications as anticancer, anti-inflammatory, and anticonvulsant agents. jpsbr.org The pyridazine core is considered a "privileged structure" in drug design, meaning it has the ability to bind to multiple biological targets with high affinity. nih.gov

Impact of Fluorine Substitution on Heterocyclic Systems: A General Overview

The introduction of fluorine into heterocyclic compounds has become a powerful strategy in modern drug discovery. tandfonline.com Fluorine's high electronegativity and small size allow it to significantly alter a molecule's physicochemical properties without adding substantial steric bulk. nih.gov Key effects of fluorination include:

Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of nearby nitrogen atoms, which can be crucial for optimizing a drug's pharmacokinetic profile. beilstein-journals.org

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can lead to a longer drug half-life. tandfonline.com

Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance a drug's binding affinity to its target protein. rsc.org

Improved Membrane Permeability: The strategic placement of fluorine can influence a molecule's lipophilicity, which is a key factor in its ability to cross cell membranes. tandfonline.com

The first fluorinated drug, fludrocortisone, was approved in 1954, and since then, over 300 fluorinated drugs have entered the market, with fluorinated heterocycles being a prominent subclass. tandfonline.com

Contextualizing 6-Fluoro-4-methylpyridazin-3-amine within Contemporary Heterocyclic Chemistry

This compound (CAS Number: 954236-33-0) is a pyridazine derivative that incorporates both a fluorine atom and a methyl group on the pyridazine ring. nih.gov This specific combination of substituents makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. smolecule.com The presence of the fluorine atom at the 6-position is expected to influence the electronic properties of the pyridazine ring, while the methyl group at the 4-position and the amine group at the 3-position provide sites for further chemical modification. The study of such molecules contributes to the growing understanding of how functional group placement on heterocyclic scaffolds can be used to fine-tune molecular properties for specific applications.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis and research.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H6FN3 | nih.gov |

| Molecular Weight | 127.12 g/mol | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 57-62 °C | sigmaaldrich.com |

| CAS Number | 954236-33-0 | nih.gov |

Synthesis of this compound

The synthesis of fluorinated pyridazines can be challenging due to the electron-rich nature of the pyridine (B92270) ring, which makes nucleophilic fluorination difficult. rsc.org However, several synthetic routes have been developed. While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, general methods for the synthesis of similar compounds often involve the use of fluorinated building blocks or late-stage fluorination techniques. tandfonline.com One common strategy for introducing fluorine into a heterocyclic ring is through nucleophilic aromatic substitution (SNAr) on a precursor containing a suitable leaving group, such as a chlorine or bromine atom. For example, a related compound, 6-Chloro-4-methylpyridazin-3-amine, is a known chemical reagent, suggesting that a potential synthetic route to the fluoro derivative could involve the displacement of the chloro group with a fluoride (B91410) source. glpbio.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6FN3 |

|---|---|

Molecular Weight |

127.12 g/mol |

IUPAC Name |

6-fluoro-4-methylpyridazin-3-amine |

InChI |

InChI=1S/C5H6FN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) |

InChI Key |

KIEZNANBMYZOML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN=C1N)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 4 Methylpyridazin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis serves as a foundational tool for devising a logical synthesis plan. youtube.comyoutube.com For 6-Fluoro-4-methylpyridazin-3-amine, the most logical and common disconnection occurs at the carbon-fluorine bond. This is a type of functional group interconversion (FGI) that points to a more readily available halogenated or activated precursor. youtube.com

Two primary retrosynthetic pathways emerge:

Pathway A: Nucleophilic Aromatic Substitution (SNAr). This is the most industrially viable approach. The C-F bond is disconnected to reveal a synthon for a nucleophilic fluoride (B91410) ion (F⁻) and a pyridazine (B1198779) core bearing a good leaving group at the 6-position. The most practical synthetic equivalent for this is a 6-halopyridazine, such as 6-Chloro-4-methylpyridazin-3-amine (1) . This precursor is commercially available, making it an attractive starting point. glpbio.comnih.gov

Pathway B: Electrophilic Fluorination. This pathway involves the disconnection of the C-F bond to an electrophilic fluorine source (F⁺) and a nucleophilic pyridazine ring. The synthetic equivalent for the pyridazine component would be 4-Methylpyridazin-3-amine (B113242) (2) , where the electron-rich nature of the ring, enhanced by the amino group, facilitates attack by an electrophilic fluorinating agent.

Further disconnection of the pyridazine core itself would lead back to acyclic precursors, typically involving a dicarbonyl compound and a hydrazine (B178648) derivative, which cyclize to form the heterocyclic ring. organic-chemistry.org

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors. The chosen precursor dictates the subsequent fluorination strategy.

Synthesis of Pyridazine Ring Precursors

The formation of the pyridazine ring is a fundamental step in heterocyclic chemistry. A general and widely applicable method involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. The specific substitution pattern on the dicarbonyl compound determines the final substitution on the pyridazine ring. For instance, a suitably substituted β,γ-unsaturated hydrazone can undergo a copper-promoted 6-endo-trig cyclization to form the pyridazine core. organic-chemistry.org Another powerful method is the inverse-electron-demand Diels-Alder reaction between electron-deficient tetrazines and electron-rich dienophiles, which can yield highly substituted pyridazines after the extrusion of dinitrogen. rsc.org

Introduction of Methyl and Amino Functionalities

For the synthesis of this compound, the key precursors are either the 6-chloro derivative or the non-halogenated amine.

Synthesis of 4-Methylpyridazin-3-amine (2): This precursor for the electrophilic fluorination route can be synthesized through various methods. One potential route involves the catalytic reduction of a chlorinated precursor. For example, 3,6-dichloropyridazine-4-amine can be treated with hydrogen over a palladium catalyst to remove the chloro groups, yielding 4-aminopyridazine. chemicalbook.com A similar strategy could be adapted for a methyl-substituted dichloropyridazine.

Fluorination Strategies for the Pyridazine Core

The introduction of the fluorine atom onto the pyridazine ring is the critical, final step in the synthesis. The choice between electrophilic and nucleophilic methods depends on the available precursor and desired regioselectivity.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich aromatic or heteroaromatic ring with a reagent that delivers an electrophilic fluorine atom ("F⁺"). wikipedia.org For this approach, the starting material is 4-Methylpyridazin-3-amine (2) . The amino group at the 3-position and the methyl group at the 4-position both act as electron-donating groups, activating the pyridazine ring towards electrophilic attack.

A common and effective electrophilic fluorinating agent is Selectfluor® (F-TEDA-BF₄). nih.govnih.gov The reaction is typically carried out in a suitable solvent, and for aminopyridine substrates, aqueous conditions have been shown to be effective. nih.gov The regioselectivity is directed by the existing substituents, with the fluorine atom preferentially adding to an available, activated position on the ring.

| Reagent | Substrate | Product | Conditions | Yield |

| Selectfluor® | 4-Methylpyridazin-3-amine | This compound | Aqueous solution | Moderate to Good (projected) |

This table is based on analogous reactions reported in the literature. nih.gov

Nucleophilic Fluorination Reactions

Nucleophilic aromatic substitution (SNAr) is a more common and often more efficient method for the synthesis of fluoro-heterocycles. acs.orgnih.gov This method utilizes the commercially available precursor 6-Chloro-4-methylpyridazin-3-amine (1) . In this reaction, the chloride ion acts as a leaving group, which is displaced by a nucleophilic fluoride source.

The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is crucial for the SNAr reaction to proceed. The reaction is typically performed using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). mdpi.comresearchgate.net Cesium fluoride is often preferred due to the higher nucleophilicity of the "naked" fluoride ion it generates in aprotic solvents. The reaction generally requires elevated temperatures to overcome the activation energy of breaking the C-Cl bond and forming the C-F bond.

| Fluoride Source | Leaving Group | Substrate | Solvent | Conditions |

| CsF | -Cl | 6-Chloro-4-methylpyridazin-3-amine | DMSO | Reflux |

| KF | -Cl | 6-Chloro-4-methylpyridazin-3-amine | DMSO | High Temperature |

This table outlines typical conditions for SNAr fluorination based on established protocols. mdpi.comresearchgate.net

The rate of SNAr on halo-pyridazines is known to be significantly faster for fluoro- leaving groups compared to chloro- leaving groups, but the ready availability and lower cost of chloropyridazines make them practical starting materials for synthesizing their fluorinated counterparts. nih.gov

Amination Routes for the Pyridazine Ring

Indirect Amination via Nitro or Halogenated Precursors

Indirect methods, which involve the introduction of a functional group that can be readily converted to an amine, are the most established and versatile routes for the synthesis of aminopyridines. These pathways offer excellent control over regiochemistry.

Amination via Nitro-Precursor Reduction

This widely used two-step approach involves the nitration of a suitable pyridine (B92270) precursor followed by the reduction of the resulting nitro group.

Nitration: The synthesis would commence with the nitration of 2-fluoro-4-methylpyridine. The directing effects of the existing substituents are crucial. The fluorine at the 6-position is an ortho-, para-director, and the methyl group at the 4-position is also an ortho-, para-director. This electronic guidance favors the introduction of the nitro group at the 3-position, yielding the key intermediate, 6-fluoro-4-methyl-3-nitropyridine .

Reduction: The subsequent reduction of the nitro group to an amine is a high-yielding and clean transformation. Catalytic hydrogenation is the most common method, employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) under a hydrogen atmosphere. google.comgoogle.com A Chinese patent describes a similar reduction of 4-methyl-3-nitropyridine (B1297851) to 4-methyl-3-aminopyridine using 10% Pd/C in methanol (B129727) under 0.5 MPa of hydrogen pressure, achieving a 95% yield. google.com Another patent details the reduction of 2-bromo-4-methyl-3-nitropyridine (B1286695) using Raney's nickel. google.com These examples demonstrate the effectiveness of catalytic hydrogenation for reducing nitropyridines.

| Precursor | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 4-Methyl-3-nitropyridine | 10% Pd/C | Methanol | H₂ (0.5 MPa), 40°C, 15h | 4-Methyl-3-aminopyridine | 95% | CN104945314A google.com |

| 3-Fluoro-4-nitropyridine N-oxide | Pd/C | Not specified | H₂ (balloon) | 3-Fluoro-4-aminopyridine | Quantitative | US10160695B2 google.com |

Amination via Halogenated Precursor

This alternative route involves the creation of a carbon-halogen bond at the 3-position, followed by a nucleophilic substitution with an amine source.

Halogenation: The synthesis would begin with a regioselective bromination of 6-fluoro-4-methylpyridine to produce 3-bromo-6-fluoro-4-methylpyridine . This step can be achieved using standard brominating agents.

Amination: The resulting brominated intermediate can then be converted to the target amine. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this transformation. This reaction typically uses a palladium catalyst, a phosphine (B1218219) ligand, and a base, with ammonia (B1221849) or an ammonia surrogate (e.g., benzophenone (B1666685) imine followed by hydrolysis) as the nitrogen source. Classical methods involving nucleophilic aromatic substitution (SNAr) with ammonia at high temperatures and pressures are also feasible, often catalyzed by copper salts. The existence of the analogous compound 6-Bromo-4-methylpyridin-3-amine strongly supports the viability of this pathway. nih.gov

| Reaction Type | Precursor | Reagents | Conditions | Product | Notes |

| Bromination (Sandmeyer-type) | 4-Methyl-3-aminopyridine | HBr, NaNO₂, Br₂ | -5°C to 0°C | 3-Bromo-4-methylpyridine | Demonstrates a method to introduce bromine at the 3-position. google.com |

| Buchwald-Hartwig Amination | Aryl Halide | Pd catalyst, phosphine ligand, base, amine source | Typically 80-120°C | Aryl Amine | A general, highly effective method for C-N bond formation. |

Optimization of Reaction Conditions and Scalability Considerations

For any synthetic route to be viable for larger-scale production, optimization of reaction parameters and consideration of scalability are paramount.

For the nitro-reduction pathway , optimization would focus on the catalytic hydrogenation step. Key variables include the choice of catalyst (Pd/C is often preferred for its efficiency and ease of handling), catalyst loading, hydrogen pressure, temperature, and solvent. Lowering catalyst loading without compromising reaction time or yield is crucial for cost reduction. Mild conditions (lower pressure and temperature) are advantageous for safety and reducing energy consumption on a large scale. google.com The work-up for catalytic hydrogenation is typically straightforward, involving filtration to remove the solid catalyst followed by solvent evaporation, which is highly amenable to industrial processes.

For the halogenated-precursor pathway , optimization of the amination step is critical. In a Buchwald-Hartwig reaction, screening different combinations of palladium catalysts and phosphine ligands is necessary to identify the most active and stable system for the specific substrate. Minimizing the amount of the expensive palladium catalyst is a primary goal. The choice of base and solvent also significantly impacts reaction efficiency. Scalability can be challenging due to the cost of the catalyst and ligands and the need for stringent inert atmosphere conditions. However, the high efficiency and broad substrate scope often justify the cost.

Patents related to the synthesis of similar pyridine derivatives often highlight the development of routes that are simple, reliable, and suitable for industrialization, favoring mild reaction conditions and straightforward purification procedures. google.comgoogle.com

Stereochemical Control in Synthesis

Stereochemical control is a critical consideration in the synthesis of chiral molecules, where specific spatial arrangements of atoms (stereoisomers) can lead to vastly different biological activities. However, the target molecule, 6-Fluoro-4-methylpyridin-3-amine , is an achiral molecule. It does not possess any stereocenters, and it cannot exist as different enantiomers or diastereomers. Therefore, considerations of stereochemical control are not applicable to its synthesis. The synthetic methodologies described focus solely on achieving the correct constitution and regiochemistry of the substituents on the pyridine ring.

Reactivity and Derivatization of 6 Fluoro 4 Methylpyridazin 3 Amine

Reactivity of the Pyridazine (B1198779) Core

The pyridazine ring, a diazine with two adjacent nitrogen atoms, is inherently electron-deficient. This electronic characteristic significantly influences its reactivity, rendering it generally resistant to electrophilic attack while making it susceptible to nucleophilic substitution. sphinxsai.comwikipedia.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the pyridazine nucleus is generally challenging. The high electronegativity of the two adjacent nitrogen atoms deactivates the aromatic ring towards attack by electrophiles. wikipedia.org Furthermore, the reaction conditions for many SEAr reactions, which are often strongly acidic, can lead to the protonation of the ring nitrogen atoms. This protonation introduces a positive charge, further increasing the ring's electron deficiency and making electrophilic attack even more difficult. wikipedia.org Consequently, common SEAr reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation are not typical pathways for unsubstituted pyridazines and are highly unlikely on the already substituted 6-Fluoro-4-methylpyridazin-3-amine core without extreme conditions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions on Pyridazines

In contrast to its inertness towards electrophiles, the electron-poor nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of functionalizing pyridazine derivatives. masterorganicchemistry.comlibretexts.org In this compound, the fluorine atom is an excellent leaving group for SNAr reactions, a phenomenon well-documented for fluoroarenes, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgsemanticscholar.org

The rate of SNAr is significantly enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. masterorganicchemistry.comlibretexts.org In this molecule, the ring nitrogens act as powerful activating groups for the substitution of the fluorine at the C-6 position. A wide variety of nucleophiles can be employed to displace the fluoride (B91410), allowing for the introduction of diverse functionalities. This process is particularly valuable for the late-stage functionalization of complex molecules. nih.gov

| Nucleophile | Reagent Example | Potential Product Functional Group | Reference Context |

|---|---|---|---|

| Oxygen Nucleophiles | Sodium methoxide (B1231860) (NaOMe), Sodium hydroxide (B78521) (NaOH) | Alkoxy, Hydroxy | General SNAr on activated aryl halides. libretexts.org |

| Nitrogen Nucleophiles | Ammonia (B1221849) (NH3), Primary/Secondary Amines (RNH2, R2NH), Azoles | Amino, Alkylamino, Arylamino | SNAr on fluoro-heteroarenes is a common method for C-N bond formation. nih.govnih.gov |

| Sulfur Nucleophiles | Sodium thiomethoxide (NaSMe) | Thioether | S-nucleophiles are effective in SNAr reactions with fluorobiphenyls. semanticscholar.org |

| Carbon Nucleophiles | Cyanide (NaCN), Malonates | Nitrile, Substituted Alkyl | General SNAr reactivity. semanticscholar.org |

Oxidation and Reduction Pathways

The pyridazine ring can undergo both oxidation and reduction, although its electron-deficient nature makes it relatively resistant to oxidation. sphinxsai.com Treatment with strong oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides, typically at one of the ring nitrogen atoms. sphinxsai.com

Conversely, the diazine ring system is readily reduced. Catalytic hydrogenation or treatment with reducing agents can lead to the saturation of the ring, yielding dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. The specific outcome depends on the reagents and conditions employed.

Transformations Involving the Amino Functionality

The exocyclic amino group at the C-3 position is a key site for derivatization, behaving as a typical aromatic amine. It can readily participate in a variety of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Alkylation Reactions

The amino group of this compound can be readily acylated by reacting it with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction yields the corresponding amide derivatives. This is a common transformation for aminopyridines and related heterocyclic amines. organic-chemistry.orgresearchgate.net

Alkylation of the amino group is also a feasible transformation. Reaction with alkyl halides can produce secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine may be more nucleophilic than the starting primary amine, potentially leading to overalkylation. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative and more controlled method for forming N-aryl or N-alkyl bonds on related halo-pyridazine systems, suggesting the versatility of nitrogen-based transformations on this scaffold. researchgate.net

Diazotization and Coupling Reactions

The primary amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. semanticscholar.org Pyridinediazonium salts are useful, albeit sometimes unstable, intermediates that can undergo a variety of subsequent reactions. google.com

These transformations include:

Sandmeyer-type reactions : The diazonium group can be replaced by various substituents, including halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups, by reacting the salt with the corresponding copper(I) salt or in the presence of water.

Azo coupling : The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. This is a classic electrophilic aromatic substitution reaction where the diazonium ion is the electrophile. researchgate.net

Dediazonation : The diazonium group can be replaced by a hydrogen atom, effectively removing the amino group from the ring, by treatment with a reducing agent like hypophosphorous acid.

The diazotization of 3-aminopyridazine (B1208633) derivatives and their subsequent reactions are well-established methods for creating diverse heterocyclic structures. semanticscholar.orgumich.edumdpi.com

| Reaction Type | Reagent(s) | Product Functional Group | Reference Context |

|---|---|---|---|

| Diazotization | NaNO2, HCl (aq), 0-5 °C | Diazonium Salt (-N2+Cl-) | Standard procedure for heteroarylamines. semanticscholar.orgumich.edu |

| Sandmeyer (Halogenation) | CuCl / HCl or CuBr / HBr | Chloro (-Cl), Bromo (-Br) | Classic diazonium salt transformation. |

| Sandmeyer (Cyanation) | CuCN / KCN | Cyano (-CN) | Classic diazonium salt transformation. |

| Schiemann Reaction | HBF4, then heat | Fluoro (-F) | Method for introducing fluorine. |

| Hydrolysis | H2O, H+, heat | Hydroxyl (-OH) | Replacement of diazonium group with hydroxyl. |

| Azo Coupling | Activated arene (e.g., Phenol, Aniline) | Azo compound (-N=N-Ar) | Coupling of diazonium salts with active methylene (B1212753) compounds is known. researchgate.net |

Condensation Reactions

The primary amino group at the C3 position of this compound serves as a key site for condensation reactions, readily reacting with various carbonyl compounds to form new carbon-nitrogen bonds. This reactivity is analogous to that of other aminopyridazines and related amino-substituted heterocycles.

Detailed research has shown that primary amines on heterocyclic rings can undergo condensation with a variety of carbonyl-containing compounds, including aldehydes, ketones, and dicarbonyl compounds. For instance, the condensation of 3-aminopyridazine derivatives with α,β-unsaturated ketones can lead to the formation of fused heterocyclic systems. While specific studies on this compound are limited, the electronic properties of the pyridazine ring suggest that the amino group possesses sufficient nucleophilicity to participate in such transformations.

The reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield an imine or a related condensation product. The conditions for these reactions can vary widely, from acid or base catalysis to thermal conditions, depending on the reactivity of the carbonyl partner.

Table 1: Representative Condensation Reactions of Amino-Heterocycles

| Amine Reactant | Carbonyl Reactant | Product Type |

| 3-Aminopyridazine | Benzaldehyde | Schiff Base |

| 2-Aminopyridine | Acetylacetone | Fused Pyridine (B92270) Ring |

| 3-Amino-6-chloropyridazine | 1,3-Diketone | Pyridopyridazine |

Reactions at the Methyl Group

The methyl group at the C4 position of the pyridazine ring, while generally stable, can be activated for subsequent functionalization. Its reactivity is influenced by the electron-withdrawing nature of the pyridazine ring.

Side-Chain Functionalization

The functionalization of the methyl group on pyridazine and related heterocyclic systems can be achieved through several strategies, most notably through oxidation or halogenation.

Oxidation: The oxidation of methyl groups on nitrogen-containing heterocycles is a well-established method for introducing functionality. For example, the oxidation of 4-methylpyridine (B42270) using various oxidizing agents can yield pyridine-4-carbaldehyde or isonicotinic acid ect-journal.kzresearchgate.netmdpi.com. Analogously, the methyl group of this compound could potentially be oxidized to a formyl or carboxyl group under suitable conditions, such as with potassium permanganate (B83412) or selenium dioxide. These transformations would provide valuable intermediates for further synthetic elaborations.

Halogenation: Free-radical halogenation of the methyl group offers another route to functionalization. Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator can introduce a halogen atom, which can then be displaced by a variety of nucleophiles to introduce diverse functionalities.

Table 2: Potential Side-Chain Functionalization Reactions

| Reaction Type | Reagent | Potential Product |

| Oxidation | KMnO₄ | 6-Fluoro-3-aminopyridazine-4-carboxylic acid |

| Halogenation | NBS, AIBN | 6-Fluoro-4-(bromomethyl)pyridazin-3-amine |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)

The pyridazine ring in this compound can participate in cycloaddition reactions, acting either as a diene or a dienophile, depending on the reaction partner and conditions. The electronic nature of the pyridazine ring, being relatively electron-deficient, influences its reactivity in these transformations.

Diels-Alder Reactions: Pyridazines can participate in inverse-electron-demand Diels-Alder reactions, where the electron-deficient pyridazine acts as the diene and reacts with an electron-rich dienophile beilstein-journals.orgorganic-chemistry.orgquora.comnih.govnih.gov. This type of reactivity is particularly useful for the synthesis of complex nitrogen-containing heterocyclic systems. While the presence of the fluorine atom further enhances the electron-deficient character of the pyridazine ring in this compound, the amino and methyl groups may also influence the regioselectivity and reactivity of the cycloaddition.

1,3-Dipolar Cycloadditions: Pyridazine derivatives can also be involved in 1,3-dipolar cycloaddition reactions. For example, pyridazinium ylides, which can be generated from pyridazine precursors, can react with various dipolarophiles to form fused pyrrolopyridazine systems nih.govresearchgate.netwikipedia.orgrsc.org. These reactions provide a powerful tool for the construction of novel polycyclic heterocyclic scaffolds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The fluorine atom at the C6 position of this compound represents a potential site for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. While C-F bond activation is generally more challenging than that of other halogens, advancements in catalyst design have made such transformations increasingly feasible.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds. While less common than couplings involving chloro, bromo, or iodo substituents, the coupling of fluoroarenes has been reported. The reaction of this compound with various aryl or heteroaryl boronic acids or esters in the presence of a suitable palladium catalyst and base could potentially yield 6-aryl- or 6-heteroaryl-4-methylpyridazin-3-amine derivatives scispace.comresearchgate.netmdpi.comnih.govmdpi.com. The choice of ligand is crucial for facilitating the challenging oxidative addition step of the C-F bond.

Table 3: Illustrative Suzuki-Miyaura Coupling of a Halopyridazine

| Halopyridazine | Boronic Acid | Catalyst | Product |

| 6-Chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenylpurine researchgate.net |

| 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Chloro-6-phenylpurine scispace.com |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comrug.nl. Similar to the Suzuki-Miyaura coupling, the amination of aryl fluorides is more demanding than that of other aryl halides. However, with the development of highly active catalyst systems, typically employing bulky, electron-rich phosphine (B1218219) ligands, the Buchwald-Hartwig amination of fluoro-substituted heterocycles has become achievable. The reaction of this compound with a variety of primary or secondary amines could provide access to a range of 6-amino-substituted 4-methylpyridazin-3-amine (B113242) derivatives.

Table 4: Example of Buchwald-Hartwig Amination on a Halopyridine

| Halopyridine | Amine | Catalyst System | Product |

| 2-Chloropyridine | Aniline | Pd(OAc)₂ / BINAP | 2-(Phenylamino)pyridine |

| 4-Chloropyridine | Morpholine | Pd₂ (dba)₃ / Xantphos | 4-Morpholinopyridine |

Sonogashira Coupling

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The reaction proceeds through a catalytic cycle involving both palladium and copper, enabling the coupling under mild conditions. libretexts.org

While direct examples of Sonogashira coupling on this compound are not extensively documented in the literature, the reactivity of similar halogenated fluoro-heterocycles provides a strong basis for its potential application. For instance, the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridines with a wide range of terminal alkynes has been successfully demonstrated. soton.ac.uk In these reactions, the carbon-bromine bond is selectively activated over the more robust carbon-fluorine bond. However, the C-F bond in this compound can also be considered a potential site for coupling, particularly with the use of more advanced catalytic systems, although it is generally less reactive than C-Cl, C-Br, and C-I bonds.

The reaction conditions for such transformations on related halo-heterocycles typically involve a palladium(0) source, a copper(I) salt, a base, and an appropriate solvent.

| Component | Examples | Typical Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for oxidative addition |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Et₃N, piperidine, diisopropylamine | Neutralizes HX byproduct, acts as solvent |

| Solvent | THF, DMF, Toluene | Solubilizes reactants and catalysts |

Other Palladium/Copper/Nickel-Catalyzed Transformations

Beyond the Sonogashira coupling, the halogenated pyridazine core of this compound is amenable to a variety of other metal-catalyzed cross-coupling reactions, which are fundamental for introducing molecular complexity.

Palladium-Catalyzed Reactions Palladium catalysis is a cornerstone of modern C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. It has been successfully applied to the closely related 3-amino-6-chloropyridazine, which undergoes coupling with various arylboronic acids to yield 3-amino-6-arylpyridazines. researchgate.netresearchgate.net Similar reactivity is anticipated for the fluoro analog, allowing for the introduction of diverse aryl and heteroaryl substituents at the 6-position. dntb.gov.uanih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The C-F bond at the 6-position of the pyridazine ring could potentially undergo this transformation to install a variety of primary or secondary amines, although C-F bond activation typically requires specialized, electron-rich phosphine ligands. researchgate.netrug.nl

Nickel-Catalyzed Reactions Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for certain cross-coupling reactions.

Electrochemical Arylation: A notable application is the nickel-catalyzed electrochemical cross-coupling between 3-amino-6-chloropyridazines and aryl halides. researchgate.netmdpi.com This method proceeds at room temperature and represents a reliable alternative to traditional palladium-catalyzed methods for biaryl formation. researchgate.net Given the similar electronic nature of the C-Cl and C-F bonds on the electron-deficient pyridazine ring, this electrochemical approach holds significant promise for the derivatization of this compound.

Cross-Electrophile Coupling: Nickel catalysts have also been shown to be effective in the cross-coupling of 2-chloropyridines with alkyl bromides, providing a route to install alkyl chains on the heterocyclic core. nih.gov

Copper-Catalyzed Reactions While often used as a co-catalyst, copper can also mediate key transformations.

Ullmann-Type Couplings: Historically, copper-mediated reactions have been used for C-N, C-O, and C-S bond formation. While often requiring harsh conditions, modern ligand-assisted copper catalysis has broadened the scope of these reactions. rsc.org

Directed Fluorination: In some contexts, copper catalysts can mediate fluorination. For example, the copper-catalyzed fluorination of aryl bromides has been achieved using a pyridyl directing group, which is thought to stabilize the copper(I) species and facilitate the reaction. rsc.org This suggests that the nitrogen atoms within the this compound scaffold could potentially direct similar copper-catalyzed transformations.

| Reaction Type | Metal Catalyst | Coupling Partner | Bond Formed | Relevant Analog/Example |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | (Hetero)arylboronic acid | C-C | 3-Amino-6-chloropyridazine researchgate.netresearchgate.net |

| Buchwald-Hartwig | Palladium | Amine | C-N | General for aryl halides wikipedia.orgorganic-chemistry.org |

| Electrochemical Arylation | Nickel | Aryl halide | C-C | 3-Amino-6-chloropyridazine researchgate.netmdpi.com |

| Ullmann Condensation | Copper | Amine, Alcohol, Thiol | C-N, C-O, C-S | General for aryl halides rsc.org |

Derivatization for Scaffold Expansion and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting material, which is crucial for the discovery of new probes and drug leads. nih.gov this compound is an excellent substrate for such strategies due to its multiple, orthogonally reactive functional groups. The pyridazine core serves as a "privileged scaffold," a structural motif known to be present in biologically active compounds. mdpi.com

The primary amine at the 3-position and the fluorine atom at the 6-position are key handles for derivatization.

Amine Functionalization: The amino group can be readily acylated, sulfonated, alkylated, or used in reductive amination to introduce a wide array of substituents. This site serves as a primary point for library generation.

Cross-Coupling at C6: As detailed previously, the C-F bond can be replaced with carbon or heteroatom nucleophiles via metal catalysis, introducing significant skeletal diversity.

Scaffold Expansion via Annulation: The aminopyridazine motif is a well-established precursor for the synthesis of fused heterocyclic systems. For example, 3-aminopyridazines can be condensed with appropriate reagents to construct fused pyrimido[1,2-b]pyridazine systems. semanticscholar.org These tricyclic structures can then undergo further "ring switching" transformations to yield other complex heterocycles, such as 1,2,3-triazoles. semanticscholar.org Other literature precedents show that derivatized pyridazines can be used to synthesize fused systems like pyridazinotriazines and azolo[1,5-a]pyrimidines. nih.govmdpi.com

By systematically combining modifications at these different sites, a "branching-folding" synthetic strategy can be employed to rapidly generate a library of compounds with high scaffold diversity from the single starting material, this compound.

| Reactive Site | Reaction Type | Potential Outcome/Scaffold |

|---|---|---|

| 3-Amino Group | Acylation / Sulfonylation | Amide / Sulfonamide library |

| 3-Amino Group | Reductive Amination | Secondary/tertiary amine library |

| C6-Fluoro | Suzuki / Stille / Negishi Coupling | (Hetero)aryl-substituted pyridazines |

| C6-Fluoro | Sonogashira Coupling | Alkynyl-substituted pyridazines |

| C6-Fluoro | Buchwald-Hartwig Amination | 6-Amino/amido-substituted pyridazines |

| Amine + Ring Nitrogens | Condensation / Cyclization | Fused heterocycles (e.g., Pyrimido[1,2-b]pyridazines) semanticscholar.org |

Mechanistic Investigations of Chemical Transformations Involving 6 Fluoro 4 Methylpyridazin 3 Amine

Elucidation of Reaction Pathways and Intermediates

Currently, there are no published studies that specifically elucidate the reaction pathways and intermediates involved in chemical transformations of 6-fluoro-4-methylpyridazin-3-amine. General pyridazine (B1198779) chemistry suggests that reactions could proceed through various mechanisms, including nucleophilic aromatic substitution (SNAr), electrophilic attack, or metal-catalyzed cross-coupling reactions. However, without experimental or computational data for this specific molecule, any proposed pathway remains speculative.

Research on related pyridazine systems, such as the photorearrangement of pyridazine N-oxide, has identified intermediates like oxaziridine (B8769555) and ring-opened diazo compounds. acs.org Additionally, rearrangements of N-aminopyridones to pyridazines are thought to proceed through diazepinone and bicyclic intermediates. rsc.org The relevance of these findings to the reactivity of this compound is yet to be determined.

Kinetic Studies and Rate-Determining Steps

No kinetic studies detailing the reaction rates and identifying the rate-determining steps for reactions involving this compound have been reported. Such studies are crucial for understanding reaction mechanisms and optimizing reaction conditions.

Transition State Analysis and Energy Profiles

Detailed transition state analyses and energy profiles for chemical transformations of this compound are absent from the scientific literature. Computational chemistry could be a powerful tool to model the transition states of proposed reaction pathways, calculate activation energies, and provide theoretical support for potential mechanisms. For instance, computational analysis has been used to understand the regioselectivity in the synthesis of other substituted pyridazines by comparing the energies of different transition state structures. rsc.org

Role of Catalysts and Reagents in Reaction Mechanisms

While general methods for the synthesis of pyridazine derivatives often employ catalysts, specific studies on the role of catalysts and reagents in the reaction mechanisms of this compound are not available. The electronic properties of the pyridazine ring, influenced by the fluorine, methyl, and amine substituents, would likely play a significant role in its interaction with various catalysts and reagents.

Solvent Effects and Reaction Selectivity

There is no specific research on the solvent effects and their influence on the reaction selectivity in transformations involving this compound. The choice of solvent can significantly impact reaction rates and selectivity in nucleophilic substitution reactions by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.orgcsbsju.edulibretexts.orgwfu.eduquora.com For pyridazine systems, the polarity and protic or aprotic nature of the solvent would be critical factors in controlling the reaction outcomes.

Theoretical and Computational Studies of 6 Fluoro 4 Methylpyridazin 3 Amine and Its Derivatives

Molecular Dynamics Simulations for Structural Dynamics

Molecular dynamics (MD) simulations provide a powerful tool for understanding the time-dependent behavior and conformational flexibility of molecules. While specific MD simulation studies on 6-Fluoro-4-methylpyridazin-3-amine are not extensively documented in publicly available literature, research on related pyridazine (B1198779) derivatives offers valuable insights into the structural dynamics of this class of compounds.

For instance, a recent 2025 study utilized MD simulations to investigate the dynamic stability of newly designed pyridazine derivatives within the binding sites of proteins related to Alzheimer's disease. nih.gov These simulations, often run for durations such as 100 nanoseconds, help to confirm the stability of ligand-protein complexes predicted by molecular docking. acs.org The analysis of root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation is a key metric to assess the stability of the complex. A stable complex will typically show minimal and converged RMSD fluctuations.

In another study on pyrazinone derivatives, a related class of compounds, MD simulations were employed to elucidate the probable binding modes of these inhibitors. nih.gov Such simulations can reveal crucial information about the flexibility of the ligand and the protein's active site, highlighting key intermolecular interactions that are maintained over time. This information is vital for understanding the structural basis of molecular recognition.

While direct MD simulation data for this compound is not available, based on studies of similar heterocyclic compounds, it can be inferred that the fluorine atom at the 6-position and the methyl group at the 4-position will significantly influence the molecule's conformational preferences and its interactions within a biological target. The fluorine atom, being highly electronegative, can participate in specific interactions such as hydrogen bonds or halogen bonds, which would impact the stability of its binding. The methyl group, being hydrophobic, would likely favor interactions with nonpolar residues in a binding pocket.

Ligand Design Principles and Molecular Interactions

The design of novel ligands based on a particular scaffold is a critical aspect of drug discovery. This section explores the theoretical underpinnings of ligand design for derivatives of this compound, focusing on pharmacophore modeling, docking studies, and structure-activity relationships, while excluding biological outcomes.

Pharmacophore Hypothesis Development

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its interaction with a specific target. For pyridazine and related aminopyridazine derivatives, several pharmacophore models have been developed to understand their interaction modes.

One study on aminopyridazine derivatives identified key pharmacophoric features including hydrophobicity and aromaticity at the sixth position of the aminopyridazine nucleus. nih.gov It was also suggested that aliphatic hydrophobic substituents at the fourth position are important. nih.gov The model proposed that an electron-rich environment near the 3-amino cationic center could enhance binding. nih.gov

Another pharmacophore model developed for a series of N3-phenylpyrazinones identified two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring as crucial features for interaction. nih.gov While these models were not developed specifically for this compound, they provide a rational basis for designing new derivatives. For this compound, the amine group can act as a hydrogen bond donor, the pyridazine nitrogen atoms can act as hydrogen bond acceptors, the fluorine atom can also act as a hydrogen bond acceptor, and the methyl-substituted aromatic ring provides a hydrophobic and aromatic feature.

A hypothetical pharmacophore model for this compound based on these general principles is presented below:

| Feature | Description |

| Hydrogen Bond Donor (HBD) | The amine group at position 3. |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atoms in the pyridazine ring and the fluorine atom at position 6. |

| Aromatic Ring (AR) | The pyridazine ring itself. |

| Hydrophobic (HY) | The methyl group at position 4. |

Docking Studies and Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. While specific docking studies for this compound are not widely reported, studies on related aminopyridine and pyridazine derivatives provide insights into their potential binding modes.

For example, docking studies on a series of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives revealed the importance of hydrogen bonding and covalent interactions with specific amino acid residues in the target's active site. mdpi.com In one case, the smaller size of a fluorine atom at the dimethoxyphenyl ring was found to be advantageous for a suitable conformation for strong binding interaction. mdpi.com This suggests that the fluorine atom in this compound could play a significant role in its binding affinity and selectivity through similar mechanisms.

In silico docking analyses of pyrimidine (B1678525) derivatives have shown that these compounds can fit into the active sites of enzymes, forming hydrogen bonds and van der Waals interactions with key amino acid residues. researchgate.net For this compound, it is plausible that the amino group and the ring nitrogens would form hydrogen bonds, while the methyl group and the aromatic ring would engage in hydrophobic and π-stacking interactions, respectively. The fluorine atom could further modulate these interactions through electrostatic or halogen bonding.

Structure-Activity Relationship (SAR) Exploration based on Chemical Substituents

Structure-activity relationship (SAR) studies aim to understand how chemical structure relates to the molecule's properties. For pyridazine and pyridine (B92270) derivatives, several SAR studies have been conducted based on chemical substituents.

Research on piperine (B192125) derivatives, which share some structural similarities with substituted pyridines, has shown that modifications to the aromatic ring and other structural units can significantly affect the molecule's properties. nih.gov For aminopyridazine derivatives, it has been noted that the nature of the substituent at the 6-position (aromatic and hydrophobic groups) and the 4-position (aliphatic hydrophobic groups) is crucial. nih.gov

In a study of trimethylpyridine and dimethylpyrimidine derivatives, it was observed that the presence of a fluorine atom on a connected dimethoxyphenyl ring was common in the more active compounds. mdpi.com Furthermore, the bulkiness of methyl groups on the pyridine or pyrimidine ring was found to influence selectivity. mdpi.com This highlights the importance of both the electronic nature (fluorine) and steric bulk (methyl group) of substituents, which are key features of this compound.

The table below summarizes the potential impact of the substituents of this compound on its theoretical interactions, based on SAR principles from related compounds.

| Substituent | Position | Potential Contribution to Molecular Interactions |

| Fluoro | 6 | Can act as a hydrogen bond acceptor; influences electronic properties of the ring; can participate in halogen bonding. |

| Methyl | 4 | Provides a hydrophobic interaction point; can influence the planarity and conformation of the molecule. |

| Amine | 3 | Acts as a key hydrogen bond donor. |

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 4 Methylpyridazin 3 Amine and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and elucidating the structural framework of molecules. The vibrational modes of 6-fluoro-4-methylpyridazin-3-amine are dictated by the interplay of its constituent atoms and the nature of the chemical bonds connecting them.

The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, exhibits characteristic ring stretching and bending vibrations. In related pyridazine derivatives, strong infrared bands are often observed for ring stretching modes. For instance, in pyridazine itself, a very strong infrared band and a polarized Raman band are assigned to a ring breathing mode. hmdb.ca The substitution pattern on the pyridazine ring, including the presence of a fluorine atom, a methyl group, and an amine group, significantly influences the vibrational frequencies.

The C-F stretching vibration typically appears as a strong band in the infrared spectrum, generally in the region of 1400-1000 cm⁻¹. The exact position is sensitive to the electronic environment of the aromatic ring. The amino group (NH₂) gives rise to characteristic symmetric and asymmetric stretching vibrations in the 3500-3300 cm⁻¹ region of the FT-IR spectrum. The N-H bending (scissoring) mode is typically observed around 1650-1580 cm⁻¹.

The methyl group (CH₃) introduces its own set of vibrational signatures, including symmetric and asymmetric C-H stretching vibrations near 2960 cm⁻¹ and 2870 cm⁻¹, respectively, as well as bending vibrations at lower frequencies.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed band in the FT-IR and Raman spectra to specific molecular motions. chemicalbook.comsigmaaldrich.com This provides a detailed fingerprint of the molecule's structure.

Table 1: Postulated FT-IR and Raman Vibrational Frequencies for this compound This table is based on characteristic group frequencies and data from related pyridazine and pyridine (B92270) compounds, as specific experimental data for this compound is not readily available in the searched literature.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) |

| N-H Asymmetric Stretch | 3500 - 3400 | Medium-Strong | Weak |

| N-H Symmetric Stretch | 3400 - 3300 | Medium | Weak |

| C-H Aromatic Stretch | 3100 - 3000 | Medium-Weak | Strong |

| C-H Aliphatic Stretch | 2980 - 2850 | Medium | Medium |

| N-H Bending (Scissoring) | 1650 - 1580 | Strong | Weak |

| Aromatic Ring C=C/C=N Stretch | 1600 - 1450 | Strong-Medium | Strong |

| C-F Stretch | 1400 - 1000 | Strong | Medium |

| C-N Stretch | 1350 - 1250 | Strong | Medium |

| In-plane Ring Bending | 1000 - 600 | Medium | Medium |

| Out-of-plane Ring Bending | Below 600 | Medium | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic proton, the methyl protons, and the amine protons. The chemical shift of the aromatic proton will be influenced by the positions of the nitrogen atoms, the fluorine, and the methyl group. The methyl protons will likely appear as a singlet, while the amine protons may present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine (C-6) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the other carbon atoms will be influenced by the substituents and the heteroatoms in the ring. For fluorinated hydrocarbons, long-range fluorine-carbon couplings can also be observed, which can complicate the spectrum but also provide valuable structural information. bldpharm.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound This table presents predicted chemical shifts based on the analysis of similar structures, as specific experimental data for this compound is not readily available in the searched literature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity (¹³C) | Expected ¹JCF (Hz) |

| C2 | - | ~150 | Singlet | - |

| C3 | - | ~120 | Singlet | - |

| C4 | - | ~140 | Singlet | - |

| C5 | ~7.0 - 7.5 | ~115 | Singlet | - |

| C6 | - | ~160 | Doublet | ~240 |

| CH₃ | ~2.2 - 2.5 | ~20 | Singlet | - |

| NH₂ | ~4.0 - 5.0 (broad) | - | - | - |

Fluorine (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated organic compounds. sdsu.edu The chemical shift of the fluorine atom in this compound will provide information about its electronic environment. The large range of chemical shifts in ¹⁹F NMR makes it a powerful tool for distinguishing between different fluorine-containing species. sdsu.edu The fluorine signal will likely be coupled to the adjacent aromatic proton, resulting in a doublet in the proton-coupled ¹⁹F NMR spectrum.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would confirm the coupling between the aromatic proton and potentially long-range couplings to the methyl protons. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It would definitively link the aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal. princeton.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). HMBC is invaluable for piecing together the carbon skeleton and confirming the positions of substituents. For example, correlations would be expected between the methyl protons and the C-3, C-4, and C-5 carbons. princeton.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. A NOESY spectrum could provide information about the spatial relationship between the methyl group and the aromatic proton.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the elemental composition of this compound with high accuracy. The molecular formula of the compound is C₆H₇FN₂. bldpharm.com

Electron impact (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. Subsequent fragmentation of the molecular ion in the mass spectrometer provides a unique fragmentation pattern that can be used for structural confirmation. The fragmentation of pyridazine derivatives often involves the loss of small neutral molecules like HCN or N₂. princeton.edu For this compound, characteristic fragmentation pathways could include the loss of a methyl radical (•CH₃), followed by the elimination of HCN or HF. The study of these fragmentation pathways can provide further corroboration of the proposed structure.

Table 3: Predicted HRMS Data and Major Fragmentation Ions for this compound This table is based on the known molecular formula and general fragmentation patterns of related compounds, as specific experimental HRMS data for this compound is not readily available in the searched literature.

| Ion | Formula | Calculated m/z | Possible Fragmentation Pathway |

| [M]⁺ | C₆H₇FN₂ | 126.0593 | Molecular Ion |

| [M-CH₃]⁺ | C₅H₄FN₂ | 111.0362 | Loss of a methyl radical |

| [M-HCN]⁺ | C₅H₆F | 97.0454 | Loss of hydrogen cyanide |

| [M-N₂]⁺ | C₆H₇F | 98.0532 | Loss of nitrogen molecule |

| [M-HF]⁺ | C₆H₆N₂ | 106.0531 | Loss of hydrogen fluoride (B91410) |

X-ray Crystallography for Solid-State Structure Elucidation

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. If suitable single crystals of this compound or its derivatives can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of the related compound 6-methylpyridin-3-amine has been reported, revealing a nearly planar pyridine ring and intermolecular N-H···N hydrogen bonds that link the molecules in the crystal lattice. It is expected that this compound would also exhibit a planar pyridazine ring. The presence of the amino group and the pyridazine nitrogen atoms provides opportunities for hydrogen bonding, which would be a key feature of its crystal packing. The fluorine atom could also participate in weaker intermolecular interactions. An X-ray crystal structure would provide invaluable data for understanding the solid-state properties and for validating computational models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.